2-Vinylbenzaldehyde
Overview
Description
2-Vinylbenzaldehyde is an organic compound with the molecular formula C9H8O . It has a molecular weight of 132.16 and is a liquid at room temperature .
Synthesis Analysis
A metal-free method for the synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde has been developed . This method uses L-proline as an efficient and environmentally benign catalyst . The synthesis by the transition-metal-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehyde provides a more green synthetic pathway to indanone scaffolds with good to excellent yields .Molecular Structure Analysis
The InChI code for 2-Vinylbenzaldehyde is 1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 2-Vinylbenzaldehyde are not mentioned in the search results, it is known to participate in the intramolecular hydroacylation reaction to synthesize indanones .Physical And Chemical Properties Analysis
2-Vinylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 232.5±19.0 °C at 760 mmHg, and a flash point of 111.4±7.7 °C . It has a molar refractivity of 43.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 127.0±3.0 cm3 .Scientific Research Applications
Polymer Carrier for Drug Delivery
2-Vinylbenzaldehyde has been utilized as a monomer in the creation of polymer carriers for drugs like benzocaine and procaine. These carriers facilitate controlled drug release, which is crucial for targeted and efficient drug delivery. The polymerization of vinylbenzaldehyde and the kinetics of drug release from these carriers have been extensively studied, providing insights into the potential applications in pharmaceutical formulations (Kolli, Montheard, & Vergnaud, 1992).
Synthesis of Substituted Benzo[b]carbazoles
In chemical synthesis, 2-vinylbenzaldehydes have been used in a palladium-catalyzed cascade annulation with indoles. This process efficiently produces substituted benzo[b]carbazoles, indicating its utility in organic synthesis and the potential for creating complex organic compounds (Li et al., 2019).
Development of Polymeric Nitrons
Vinylbenzaldehydes, including 2-vinylbenzaldehyde, have been used in the synthesis of polymeric nitrons. These materials are studied for their properties post-irradiation, providing insights into their potential use in advanced materials and coatings. The research focuses on understanding the behavior of these polymers under different conditions (Heinenberg, Menges, Mittler, & Ritter, 2002).
Photoreactivity Studies
The photoreactivity of 2-vinylbenzaldehyde has been a subject of study, particularly focusing on its dimerization and interactions with other molecules under irradiation. These studies are crucial for understanding the behavior of such compounds in light-sensitive applications (Kessar & Mankotia, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182527, DTXSID001209788 | |
Record name | Benzaldehyde, 2-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylbenzaldehyde | |
CAS RN |
28272-96-0, 187960-19-6 | |
Record name | Benzaldehyde, 2-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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